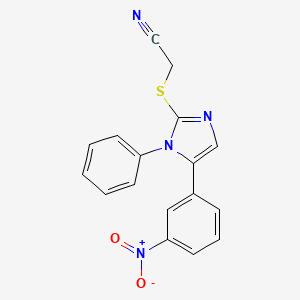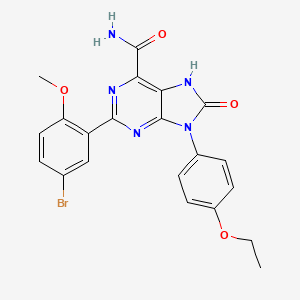
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C17H12N4O2S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Studies
- Copolymerization for Electrochromic Properties : A study by (Soylemez et al., 2015) reported the use of a similar compound, 2-(3-nitrophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole (BIMN), for electrochemical copolymerization. This research focused on the optical and electrochromic properties of the copolymers, indicating potential applications in electronic devices.
Photochemical Synthesis
- Photochemical Arylation : The work of (D’Auria et al., 1998) explored the synthesis of 4(5)-nitro-2-arylimidazoles, providing insights into the photochemical arylation process. This method can be applied to synthesize derivatives with specific properties for various research applications.
Structural Analysis
- Molecular Conformation Studies : (Yanover & Kaftory, 2009) investigated the molecular conformations of methylated and unmethylated nitrophenyl lophines, a category to which the compound belongs. This research contributes to a deeper understanding of molecular structures and their implications in chemical reactions.
Sensor Development
- Colorimetric Sensor for Fluoride Anion : A study by (Goswami & Chakrabarty, 2011) developed a colorimetric sensor using derivatives of 2,3,5-triphenylimidazole for detecting fluoride ions. The presence of nitro groups played a crucial role in the sensory mechanism.
Synthesis of Novel Compounds
- Formation of Triazole Derivatives : Research by (Pokhodylo & Obushak, 2022) outlined the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. This type of synthesis could be relevant for the compound , especially in exploring its potential in chemical transformations.
Fluorophore Behavior
- Dual Emission of Imidazole Fluorophores : The study by (Nagarajan et al., 2014) on imidazole fluorophores highlighted their tunable single and dual emission behavior. This research could be pertinent for developing new materials with specific optical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
It is known that similar compounds can activate or stop biochemical pathways and enzymes . This can lead to various downstream effects, including changes in cell growth, metabolism, and signaling.
Pharmacokinetics
The pharmacokinetic profile of similar compounds is often excellent, safe, and compliant with their potential therapeutic activity .
Result of Action
Similar compounds have been reported to have diverse biological activities, indicating that they can cause a variety of molecular and cellular changes .
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-9-10-24-17-19-12-16(20(17)14-6-2-1-3-7-14)13-5-4-8-15(11-13)21(22)23/h1-8,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKGHXVJOQNUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)
![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)

![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)



